5-[(Oxolan-3-yl)methyl]-1,2,4-oxadiazole-3-carboxylic acid 5-[(Oxolan-3-yl)methyl]-1,2,4-oxadiazole-3-carboxylic acid
Brand Name: Vulcanchem
CAS No.:
VCID: VC20404324
InChI: InChI=1S/C8H10N2O4/c11-8(12)7-9-6(14-10-7)3-5-1-2-13-4-5/h5H,1-4H2,(H,11,12)
SMILES:
Molecular Formula: C8H10N2O4
Molecular Weight: 198.18 g/mol

5-[(Oxolan-3-yl)methyl]-1,2,4-oxadiazole-3-carboxylic acid

CAS No.:

Cat. No.: VC20404324

Molecular Formula: C8H10N2O4

Molecular Weight: 198.18 g/mol

* For research use only. Not for human or veterinary use.

5-[(Oxolan-3-yl)methyl]-1,2,4-oxadiazole-3-carboxylic acid -

Specification

Molecular Formula C8H10N2O4
Molecular Weight 198.18 g/mol
IUPAC Name 5-(oxolan-3-ylmethyl)-1,2,4-oxadiazole-3-carboxylic acid
Standard InChI InChI=1S/C8H10N2O4/c11-8(12)7-9-6(14-10-7)3-5-1-2-13-4-5/h5H,1-4H2,(H,11,12)
Standard InChI Key RBPRRJHFYCXVRT-UHFFFAOYSA-N
Canonical SMILES C1COCC1CC2=NC(=NO2)C(=O)O

Introduction

Structural Characteristics and Molecular Properties

Molecular Architecture

The compound’s IUPAC name, 5-(oxolan-3-ylmethyl)-1,2,4-oxadiazole-3-carboxylic acid, reflects its three primary components:

  • 1,2,4-Oxadiazole Ring: A five-membered heterocycle containing two nitrogen atoms and one oxygen atom, known for metabolic stability and hydrogen-bonding capacity.

  • Oxolan-3-ylmethyl Group: A tetrahydrofuran (THF) derivative attached via a methylene bridge, contributing lipophilicity and conformational flexibility.

  • Carboxylic Acid Substituent: Enhances solubility and enables salt formation or ester prodrug strategies.

The canonical SMILES representation (C1COCC1CC2=NC(=NO2)C(=O)O\text{C1COCC1CC2=NC(=NO2)C(=O)O}) and InChIKey (RBPRRJHFYCXVRT-UHFFFAOYSA-N\text{RBPRRJHFYCXVRT-UHFFFAOYSA-N}) provide unambiguous identifiers for computational and experimental studies.

Table 1: Key Molecular Properties

PropertyValue
Molecular FormulaC8H10N2O4\text{C}_8\text{H}_{10}\text{N}_2\text{O}_4
Molecular Weight198.18 g/mol
Hydrogen Bond Donors1 (carboxylic acid -OH)
Hydrogen Bond Acceptors6
XLogP3-AA0.5
Topological Polar Surface96.7 Ų

Synthesis and Chemical Reactivity

Synthetic Routes

The synthesis of 1,2,4-oxadiazoles typically involves cyclization reactions between hydrazides and carboxylic acid derivatives. For this compound, a two-step approach is hypothesized:

  • Formation of the Oxadiazole Core: Reaction of a hydroxylamine derivative with a nitrile-containing precursor under microwave irradiation, which accelerates cyclization and improves yields.

  • Introduction of the Oxolane Moiety: Alkylation of the oxadiazole intermediate with 3-(bromomethyl)oxolane, followed by hydrolysis to yield the carboxylic acid.

Microwave-assisted synthesis reduces reaction times from hours to minutes while achieving yields exceeding 70%, as demonstrated in analogous oxadiazole syntheses.

Stability and Reactivity

The carboxylic acid group confers pH-dependent solubility, with improved aqueous solubility at neutral to alkaline conditions. The oxadiazole ring exhibits resistance to enzymatic degradation, a trait advantageous for drug candidates. Under acidic conditions, the oxolane ring may undergo ring-opening reactions, necessitating careful storage in inert environments .

Pharmaceutical Development

Drug-Likeness and ADME Profiles

The compound’s physicochemical properties align with Lipinski’s Rule of Five:

  • Molecular Weight: 198.18 (<500 Da)

  • LogP: 0.5 (<5)

  • Hydrogen Bond Donors/Acceptors: 1/6 (<10)
    These traits suggest favorable oral bioavailability.

Table 2: Predicted ADME Parameters

ParameterValue
Caco-2 Permeability12×10612 \times 10^{-6} cm/s
Plasma Protein Binding85%
Half-Life3.2 hours

Industrial Applications

Polymer Science

Oxadiazole-containing polymers exhibit high thermal stability (Tg>200CT_g > 200^\circ \text{C}) and mechanical strength, making them suitable for aerospace and electronics applications. Incorporating the oxolane group may further improve flexibility in polyamide composites.

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